Prmt5-IN-37

PRMT5 inhibitor chemotype imidazoquinoxaline scaffold structural differentiation

Standard imidazoquinoxaline and tetrahydroisoquinoline PRMT5 inhibitors often lack structural novelty or require complex formulation. Prmt5-IN-37 (Compound 29) offers a non-nucleoside, imidazo[1,5-a]quinoxaline-8-carboxamide scaffold with oral bioavailability. - Biochemically active at 16 nM (tier comparable to EPZ015666) - Orthogonal to patented chemotypes (GSK3326595, JNJ-64619178, MRTX1719) - XLogP3-AA 3.6, TPSA ~98 Ų, 2 rotatable bonds; suitable for murine oral gavage studies - Differentiates from analogs PRMT5-IN-39 and PRMT5-IN-41 for SAR exploration

Molecular Formula C21H15F4N5O2
Molecular Weight 445.4 g/mol
Cat. No. B15589400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-37
Molecular FormulaC21H15F4N5O2
Molecular Weight445.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H15F4N5O2/c1-29(17-8-32-18-4-10(21(23,24)25)2-3-11(17)18)20(31)12-5-15-14(6-13(12)22)28-19(26)16-7-27-9-30(15)16/h2-7,9,17H,8H2,1H3,(H2,26,28)/t17-/m1/s1
InChIKeyMPJUJZTYGCAZPL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prmt5-IN-37 (Compound 29) Overview


Prmt5-IN-37 (also designated Compound 29; CAS 3034033-98-9) is a synthetic small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II methyltransferase implicated in oncogenic transcriptional programs [1]. The compound is characterized as a non-nucleoside, orally bioavailable agent built on an imidazo[1,5‑a]quinoxaline-8‑carboxamide scaffold, distinguishing it structurally from both nucleoside-derived and tetrahydroisoquinoline-based PRMT5 inhibitor chemotypes [1]. PRMT5-IN-37 is supplied exclusively for preclinical cancer-research applications .

Non-nucleoside imidazoquinoxaline chemotype for scaffold-hopping studies
Reported oral activity supports in vivo oncology model research
Structurally orthogonal to extensively patented clinical PRMT5 inhibitors

Why Prmt5-IN-37 Substitution Fails


PRMT5 inhibitors span multiple chemotypes—substrate-competitive (e.g., EPZ015666), SAM-competitive (e.g., LLY‑283), SAM-uncompetitive/peptide-competitive (e.g., GSK3326595), pseudo-irreversible (e.g., JNJ‑64619178), and MTA-cooperative (e.g., AMG 193, MRTX1719)—each with distinct selectivity fingerprints, MTAP-status dependencies, and pharmacokinetic liabilities [1][2]. Prmt5-IN-37 belongs to the imidazo[1,5‑a]quinoxaline-8‑carboxamide series, a chemotype that has yielded multiple PRMT5 inhibitors with varying substituent-dependent potency and selectivity profiles . Because even closely related analogs within this series (e.g., PRMT5-IN-39 vs. PRMT5-IN-41) exhibit different IC₅₀ values and off-target activities, substituting one imidazoquinoxaline for another—let alone a different chemotype—without direct experimental confirmation risks confounding pharmacological outcomes . The sections below provide the comparator-anchored evidence required for an informed procurement decision.

Chemotype mismatch (THIQ, diaminoquinazoline, phthalazine) may shift SAM-site vs. substrate-site engagement and MTAP-status dependency.
Intra-series analogs (e.g., PRMT5-IN-39, -IN-41) differ in fluorine substitution pattern, affecting selectivity and hERG channel context.
Different inhibitor mechanisms (SAM-competitive, substrate-competitive, MTA-cooperative) may produce distinct cellular SDMA inhibition profiles.

Prmt5-IN-37 Comparator Evidence


Chemotype vs. Clinical PRMT5 Inhibitors

PRMT5-IN-37 is built on a 4‑amino‑7‑fluoro‑N‑methyl‑N‑[(3S)‑6‑(trifluoromethyl)‑2,3‑dihydro‑1‑benzofuran‑3‑yl]imidazo[1,5‑a]quinoxaline‑8‑carboxamide scaffold [1]. This fused tricyclic amido‑bicyclic architecture differs fundamentally from the tetrahydroisoquinoline (THIQ) core of GSK3326595/EPZ015666, the diaminoquinazoline scaffold of JNJ‑64619178, the pyrazolo‑pyrimidine core of LLY‑283, and the phthalazine‑based scaffold of MRTX1719 [2][3]. The scaffold determines SAM‑site vs. substrate‑site engagement and influences MTAP‑status‑dependent selectivity, meaning these chemotypes are not pharmacologically interchangeable [2].

Chemotype scaffold
Reported
Imidazoquinoxaline vs. THIQ, diaminoquinazoline, pyrazolo-pyrimidine, phthalazine
Scaffold-hopping context; orthogonal to clinical chemotypes
Binding-site engagement is scaffold-dependent
PRMT5 inhibitor chemotype imidazoquinoxaline scaffold structural differentiation

Oral Bioavailability Differentiation

Multiple vendor technical datasheets sourced from the original patent disclosure describe PRMT5-IN-37 as an orally active PRMT5 inhibitor . This property is notable because not all PRMT5 inhibitor chemotypes achieve consistent oral exposure: JNJ‑64619178 requires pseudo‑irreversible binding for sustained target engagement, while early substrate‑competitive inhibitors like EPZ015666 exhibit variable oral bioavailability depending on formulation [1]. The imidazoquinoxaline scaffold of PRMT5-IN-37, with its favorable calculated physicochemical properties (XLogP3‑AA = 3.6, MW = 445.4, only 1 H‑bond donor), is consistent with an orally bioavailable profile per Lipinski's rule‑of‑five analysis [2].

Oral activity
Class-level
XLogP3 3.6, TPSA 98 Ų, rotatable bonds 2, MW 445.4
May support oral-exposure study fit; requires confirmation
Vendor-sourced oral activity; Rule-of-5 compliant
oral bioavailability ADME PRMT5 inhibitor pharmacokinetics

Biochemical Potency Profile

The PRMT5 inhibitor field contains agents spanning sub‑nanomolar to low‑micromolar biochemical IC₅₀ values. JNJ‑64619178 achieves an IC₅₀ of 0.14 nM against PRMT5‑MEP50 [1]; GSK3326595 exhibits an IC₅₀ of 6.2 nM ; EPZ015666 has a Ki of 5 nM and IC₅₀ of 22 nM ; and LLY‑283 inhibits with an IC₅₀ of 22 nM [2]. A vendor‑cited value for PRMT5-IN-37 of 16 nM in a biochemical PRMT5/MEP50 assay has been reported but could not be independently verified from primary literature within the constraints of this analysis . Users should independently confirm potency in their assay system. The imidazoquinoxaline series to which PRMT5-IN-37 belongs has yielded analogs with IC₅₀ values ranging from low‑nanomolar to low‑micromolar, indicating that substituent-dependent potency modulation is achievable within this scaffold .

Biochemical potency
Data to verify
IC50 16 nM (PRMT5/MEP50) vs. JNJ-64619178 0.14 nM, GSK3326595 6.2 nM, EPZ015666 22 nM, LLY-283 22 nM
Reported assay potency context; independent verification recommended
Vendor value; cross-assay variability possible
PRMT5 IC50 comparison biochemical potency PRMT5/MEP50 inhibition

Selectivity vs. Related Imidazoquinoxalines

Within the imidazo[1,5‑a]quinoxaline‑8‑carboxamide series, subtle structural modifications produce distinct pharmacological profiles. PRMT5-IN-37 (C₂₁H₁₅F₄N₅O₂; MW 445.4) contains a 7‑fluoro substituent on the quinoxaline ring and a 6‑trifluoromethyl group on the dihydrobenzofuran moiety [1]. PRMT5-IN-39 (C₂₁H₁₆F₃N₅O₂; MW 427.4) lacks the 7‑fluoro atom—a difference of one fluorine vs. hydrogen . PRMT5-IN-41 (C₂₂H₁₆F₅N₅O₂; MW 477.4) bears a pentafluoroethyl substituent in place of trifluoromethyl and exhibits hERG ion channel inhibition with an IC₅₀ of 1.36 µM . These structural differences demonstrate that even closely related analogs in the same series cannot be assumed to share identical selectivity, off‑target, or safety profiles .

Intra-series selectivity
Reported
7-fluoro (IN-37) vs. 7-H (IN-39) vs. pentafluoroethyl with hERG IC50 1.36 µM (IN-41)
hERG channel context may differ; substituent-dependent SAR
Confirm desired selectivity profile in-house
imidazoquinoxaline SAR PRMT5 selectivity series-internal comparison

Physicochemical Property Comparison

PRMT5-IN-37 exhibits calculated physicochemical properties that position it within oral drug‑like space: XLogP3‑AA = 3.6, topological polar surface area (TPSA) = 98 Ų, and only 2 rotatable bonds [1]. These values compare favorably to clinical‑stage PRMT5 inhibitors: GSK3326595 has a higher TPSA (~110 Ų) and more rotatable bonds; JNJ‑64619178 shows similar lipophilicity but a distinct H‑bond profile [2]. The low rotatable bond count (2) and moderate TPSA (98 Ų) of PRMT5-IN-37 are consistent with favorable passive membrane permeability, a property confirmed for related imidazoquinoxaline analogs that demonstrate good membrane permeability in Caco‑2 assays .

Physicochemical profile
Reported
TPSA 98 Ų, rotatable bonds 2, low HBD count vs. GSK3326595, JNJ-64619178
May support membrane-permeability assay context
Predicted properties; confirm with Caco-2 data
physicochemical properties drug-likeness permeability prediction

Prmt5-IN-37 Application Scenarios


Scaffold-Hopping for PRMT5 SAM Pocket

PRMT5-IN-37's imidazo[1,5‑a]quinoxaline‑8‑carboxamide scaffold is structurally orthogonal to the extensively patented tetrahydroisoquinoline (GSK3326595/EPZ015666), diaminoquinazoline (JNJ‑64619178), and phthalazine (MRTX1719) chemotypes. This makes the compound an ideal starting point for scaffold‑hopping efforts aimed at discovering novel PRMT5 inhibitors with freedom‑to‑operate. The scaffold's calculated drug‑like properties (XLogP3‑AA = 3.6, TPSA ≈ 98 Ų, only 2 rotatable bonds) and oral activity designation support its use as a lead‑like template for further optimization [1].

In Vivo Oral Dosing in Oncology Models

For academic and industry laboratories conducting murine xenograft or syngeneic tumor models where oral gavage is the preferred route, PRMT5-IN-37 offers the operational advantage of oral bioavailability without requiring intravenous formulation development. This contrasts with early‑generation PRMT5 inhibitors such as EPZ015666, which may require specialized formulation for consistent oral exposure. Researchers should confirm in‑house pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) before committing to large‑scale efficacy studies [1].

Intra-Series SAR of Imidazoquinoxalines

PRMT5-IN-37's structural differentiation from PRMT5-IN-39 (7‑H analog) and PRMT5-IN-41 (pentafluoroethyl analog with hERG liability at IC₅₀ 1.36 µM) enables systematic structure–activity relationship (SAR) exploration within the imidazoquinoxaline series. By procuring PRMT5-IN-37 alongside PRMT5-IN-39 and PRMT5-IN-41, researchers can probe the contribution of the 7‑fluoro substituent to PRMT5 binding affinity, cellular target engagement, and off‑target profiles including hERG channel activity [1].

Benchmarking Novel PRMT5 Chemotypes

As a representative of the imidazoquinoxaline class, PRMT5-IN-37 can serve as a reference compound when evaluating newly synthesized PRMT5 inhibitors from academic or biotech discovery programs. Its reported biochemical potency tier (16 nM, comparable to the EPZ015666/LLY‑283 class) makes it suitable for head‑to‑head benchmarking in biochemical and cellular SDMA inhibition assays, provided that potency is independently validated in the user's assay system [1].

Application
Selection Property
Validation Focus
Scaffold-hopping studies
Imidazoquinoxaline chemotype orthogonality
Binding-mode differentiation from clinical chemotypes
Murine oncology model oral dosing
Reported oral activity
In-house PK-exposure model validation
Imidazoquinoxaline SAR exploration
Substituent-dependent selectivity
hERG and off-target profile review
Novel PRMT5 inhibitor benchmarking
Reported biochemical potency tier
Independent IC50 and SDMA assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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